Cas no 3797-81-7 (2,6-Dichlorobenzamidine Hydrochloride)
2,6-Dichlorobenzamidine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dichloro-benzamidine hydrochloride
- 2,6-Dichlorobenzenecarboximidamide hydrochloride (1:1)
- 2,6-Dichloro-benzamidine, HCl
- MFCD04114466
- DB-260426
- 2,6-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
- F12419
- CS-0316043
- AS-47165
- 2,6-Dichlorobenzamidine hydrochloride
- 2,6-Dichlorobenzene-1-Carboximidamide Hydrochloride
- 2,6-Dichlorobenzamidine HCl
- 4-(trifluoromethyl)benzenecarboximidamide,hydrochloride
- 2,6-Dichlorobenzimidamidehydrochloride
- AKOS024258449
- SB36934
- 3797-81-7
- DTXSID50958961
- 2,6-Dichlorobenzimidamide hydrochloride
- 2,6-Dichloro-benzamidine HCl
- 2,6-Dichloro-benzamidine hydrochloride, AldrichCPR
- 2,6-dichlorobenzenecarboximidamide;hydrochloride
- SY343022
- 848-938-7
- D33053
- 2,6-Dichlorobenzamidine Hydrochloride
-
- MDL: MFCD04114466
- Inchi: 1S/C7H6Cl2N2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H
- InChI Key: XSQXZSIWHQCGMM-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(=N)N)Cl.Cl
Computed Properties
- Exact Mass: 223.967481g/mol
- Monoisotopic Mass: 223.967481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.9Ų
2,6-Dichlorobenzamidine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143210-5g |
2,6-Dichlorobenzimidamide hydrochloride |
3797-81-7 | 97% | 5g |
$400.00 | 2023-09-02 | |
| TRC | D435888-10mg |
2,6-Dichlorobenzamidine Hydrochloride |
3797-81-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D435888-50mg |
2,6-Dichlorobenzamidine Hydrochloride |
3797-81-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D435888-100mg |
2,6-Dichlorobenzamidine Hydrochloride |
3797-81-7 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Ambeed | A850954-5g |
2,6-Dichlorobenzimidamide hydrochloride |
3797-81-7 | 97% | 5g |
$1436.0 | 2024-08-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0085S-1g |
2,6-Dichloro-benzamidine hydrochloride |
3797-81-7 | 97% | 1g |
2527.17CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0085S-5g |
2,6-Dichloro-benzamidine hydrochloride |
3797-81-7 | 97% | 5g |
10108.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0085S-25g |
2,6-Dichloro-benzamidine hydrochloride |
3797-81-7 | 97% | 25g |
40536.43CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0085S-500mg |
2,6-Dichloro-benzamidine hydrochloride |
3797-81-7 | 97% | 500mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0085S-250mg |
2,6-Dichloro-benzamidine hydrochloride |
3797-81-7 | 97% | 250mg |
1263.58CNY | 2021-05-07 |
2,6-Dichlorobenzamidine Hydrochloride Suppliers
2,6-Dichlorobenzamidine Hydrochloride Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2,6-Dichlorobenzamidine Hydrochloride
Introduction to 2,6-Dichlorobenzamidine Hydrochloride (CAS No. 3797-81-7)
2,6-Dichlorobenzamidine Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 3797-81-7, is a significant compound in the realm of pharmaceutical and chemical research. This compound, a hydrochloride salt of 2,6-dichlorobenzamidine, has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and biotechnology. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceutical agents.
The molecular structure of 2,6-Dichlorobenzamidine Hydrochloride consists of a benzene ring substituted with two chlorine atoms at the 2- and 6-positions, linked to an amidine group. The presence of these chlorine atoms enhances its reactivity, making it a useful building block for further chemical modifications. The hydrochloride form ensures stability and solubility, which are critical factors for its application in various chemical reactions and biological assays.
In recent years, 2,6-Dichlorobenzamidine Hydrochloride has been extensively studied for its role in the development of protease inhibitors. Proteases are enzymes that play crucial roles in numerous biological processes, including signal transduction, protein degradation, and immune responses. By inhibiting specific proteases, this compound has shown potential in modulating these processes, thereby offering therapeutic benefits in conditions such as inflammation, cancer, and infectious diseases.
One of the most notable applications of 2,6-Dichlorobenzamidine Hydrochloride is in the synthesis of bovine serum albumin (BSA) derivatives. BSA is a major protein found in blood plasma and is widely used as a stabilizer and carrier in pharmaceutical formulations. The benzamidine moiety of this compound can be covalently linked to BSA to create affinity chromatography matrices. These matrices are employed in purification processes for antibodies and other proteins, leveraging the strong binding interactions between benzamidine and certain proteases.
The compound's reactivity also makes it a valuable tool in crosslinking experiments. Crosslinking agents are essential in studying protein-protein interactions and three-dimensional structures. 2,6-Dichlorobenzamidine Hydrochloride, with its ability to form stable amide bonds with nucleophiles such as amines on target proteins, facilitates the investigation of molecular interactions at a detailed level. This has been particularly useful in structural biology and drug discovery efforts aimed at understanding complex biological pathways.
Recent advancements in medicinal chemistry have highlighted the potential of 2,6-Dichlorobenzamidine Hydrochloride as a scaffold for designing novel therapeutic agents. Researchers have explored its structural modifications to enhance binding affinity and reduce toxicity. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties by targeting specific inflammatory enzymes like matrix metalloproteinases (MMPs). MMPs are involved in tissue degradation and inflammation, making them attractive targets for therapeutic intervention.
The synthesis of 2,6-Dichlorobenzamidine Hydrochloride involves multi-step organic reactions that highlight its importance as an industrial chemical intermediate. The process typically begins with the chlorination of an aromatic amine precursor followed by amidation to introduce the amidine group. The final step involves salt formation with hydrochloric acid to improve stability and handling properties. These synthetic routes underscore the compound's significance not only as a research tool but also as a commercially viable product.
In conclusion, 2,6-Dichlorobenzamidine Hydrochloride (CAS No. 3797-81-7) is a multifaceted compound with broad applications in pharmaceutical research and biotechnology. Its role as an intermediate in protease inhibition studies, affinity chromatography matrices, crosslinking agents, and drug discovery underscores its importance in advancing scientific knowledge and therapeutic development. As research continues to uncover new applications for this compound, its relevance is expected to grow further.
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